molecular formula C33H47N7O8S B1671301 Enkephalin-met, lys(6)- CAS No. 75909-25-0

Enkephalin-met, lys(6)-

Cat. No. B1671301
CAS RN: 75909-25-0
M. Wt: 701.8 g/mol
InChI Key: CFOVZGFKVVQYMH-FWEHEUNISA-N
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Description

“Enkephalin-met, lys(6)-” is a hexapeptide analog of Met-enkephalin . Enkephalins are endogenous neuropeptides which bind to the delta and mu opioid receptors and regulate nociception . Two forms of enkephalin exist: Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met) .


Synthesis Analysis

Enkephalins are synthesized within the brain itself . The met-enkephalin sequence is contained within the pituitary peptide beta-endorphin . There is evidence to indicate that the latter is not the precursor of this opioid . The purification and analysis of peptides developed by Sidney Udenfriend have been used in the synthesis .


Molecular Structure Analysis

The Enkephalin-met, lys(6)- molecule contains a total of 97 bond(s). There are 50 non-H bond(s), 18 multiple bond(s), 22 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 5 secondary amide(s) (aliphatic), 2 primary amine(s) (aliphatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), and 1 sulfide(s) .


Physical And Chemical Properties Analysis

The Enkephalin-met, lys(6)- molecule contains a total of 96 atom(s). There are 47 Hydrogen atom(s), 33 Carbon atom(s), 7 Nitrogen atom(s), 8 Oxygen atom(s), and 1 Sulfur atom(s) . The molecular weight is 701.840 .

Scientific Research Applications

Neurobiological Role and Mechanisms

Met-enkephalin, identified as a natural ligand for opiate receptors, is composed of pentapeptides demonstrating potent opiate agonist activity. This discovery suggests a crucial role for Met-enkephalin in the neurobiological mechanisms underlying pain perception and emotional behaviors (Hughes et al., 1975).

Immunomodulatory Effects

Research has highlighted the dual, dose-dependent immunomodulatory effects of Met-enkephalin, showing both immunosuppressive and immune-enhancing properties. Specifically, high doses of Met-enkephalin can suppress immune inflammatory reactions, including systemic anaphylactic shock and experimental allergic encephalomyelitis, suggesting its potential in managing autoimmune conditions (Janković Bd, 1991).

Endocrine System Interaction

Met-enkephalin has been found to interact directly with the endocrine system, notably by suppressing ACTH release from the pituitary without influencing adrenal synthesis of cortisol. This indicates a specific regulatory effect on the hypothalamic-pituitary-adrenal axis, underlying stress and immune responses (Del Pozo et al., 1980).

Neuroendocrine Relationships

The inhibitory action of enkephalins, including Met-enkephalin, on adrenal corticosteroid biosynthesis, as observed in isolated rat and bovine adrenal cell systems, points to a complex neuroendocrine relationship. These findings suggest that opioid peptides can directly interfere with corticosteroidogenesis at the adrenal level (Rácz et al., 1980).

Central Nervous System Effects

Met-enkephalin's role extends to the central nervous system, where it has been shown to inhibit dopamine-induced LHRH release from the mediobasal hypothalamus of male rats. This effect elucidates its involvement in the regulation of reproductive hormones and further underscores the complex interplay between opioid peptides and neurotransmitters (Rotsztejn et al., 1978).

Safety And Hazards

When handling “Enkephalin-met, lys(6)-”, it is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and avoid contact with skin, eyes, or clothing . It should not be released into the environment .

Future Directions

Research suggests that adaptive changes in enkephalin content in the mesocorticolimbic circuit, induced by acute and chronic psychostimulant administration, may represent a key initial step in the long-term behavioral and neuronal plasticity induced by these drugs . Dual enkephalinase inhibitors (DENKIs) are being studied for their potential role in chronic pain management .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N7O8S/c1-49-16-14-25(31(45)40-26(33(47)48)9-5-6-15-34)39-32(46)27(18-21-7-3-2-4-8-21)38-29(43)20-36-28(42)19-37-30(44)24(35)17-22-10-12-23(41)13-11-22/h2-4,7-8,10-13,24-27,41H,5-6,9,14-20,34-35H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,47,48)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOVZGFKVVQYMH-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997287
Record name N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enkephalin-met, lys(6)-

CAS RN

75909-25-0
Record name Enkephalin-met, lys(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075909250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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